molecular formula C9H17NO4 B12733794 beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- CAS No. 134259-24-8

beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-

Cat. No.: B12733794
CAS No.: 134259-24-8
M. Wt: 203.24 g/mol
InChI Key: UZBZICLVTOAFGB-CBAPKCEASA-N
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Description

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a complex organic compound with a unique structure. It is a derivative of beta-alanine, a naturally occurring beta amino acid. This compound is characterized by the presence of an anhydro sugar moiety attached to the beta-alanine backbone, making it distinct from other beta-alanine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves multiple steps. One common method includes the reaction of beta-alanine with a protected form of the anhydro sugar. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the anhydro sugar moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The anhydro sugar moiety can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: A simpler form without the anhydro sugar moiety.

    Alpha-Alanine: An alpha amino acid with different structural properties.

    Carnosine: A dipeptide containing beta-alanine and histidine.

Uniqueness

The presence of the anhydro sugar moiety in Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- makes it unique compared to other beta-alanine derivatives. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a derivative of beta-alanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its biological functions. In this article, we will explore the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C9H17NO4C_9H_{17}NO_4 with a molecular weight of approximately 189.24 g/mol. It has specific chemical properties that influence its biological activity:

PropertyValue
Molecular FormulaC9H17NO4
Molecular Weight189.24 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area105 Ų

Metabolic Pathways

Beta-alanine plays a crucial role in various metabolic pathways. It is primarily involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissues, helping to regulate pH during high-intensity exercise. The synthesis of carnosine from beta-alanine and L-histidine has been well-documented:

Beta Alanine+L HistidineCarnosine\text{Beta Alanine}+\text{L Histidine}\rightarrow \text{Carnosine}

In addition to carnosine synthesis, beta-alanine is also involved in the metabolism of pantothenic acid (Vitamin B5), which is essential for the formation of coenzyme A (CoA). This pathway is vital for fatty acid synthesis and energy metabolism.

Neurotransmitter Activity

Recent studies have indicated that beta-alanine may act as a neuromodulator in the central nervous system (CNS). It has been shown to inhibit GABA transaminase, potentially leading to elevated levels of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. This action could have implications for conditions such as anxiety and epilepsy:

  • Neurotoxic Effects : At elevated concentrations, beta-alanine can exhibit neurotoxic properties, affecting neuronal health and function.
  • CNS Depression : Chronic high levels may lead to CNS depression, affecting cognitive and motor functions.

Protective Roles in Plants

In plant biology, beta-alanine has been implicated in protective mechanisms against environmental stressors. For example, it is involved in the synthesis of homoglutathione in leguminous plants, which helps mitigate heavy metal toxicity and oxidative stress:

  • Homoglutathione Synthesis : This pathway enhances the plant's ability to cope with reactive oxygen species (ROS) and heavy metals.

Athletic Performance Enhancement

A significant body of research supports the use of beta-alanine supplementation among athletes to enhance performance. A meta-analysis indicated that daily supplementation (3-6 g) over four weeks resulted in a 30-50% increase in muscle carnosine levels:

  • Study Findings : Participants exhibited improved exercise capacity and reduced fatigue during high-intensity workouts.
  • Long-term Effects : The retention of increased muscle carnosine levels persists for approximately 14-15 weeks post-supplementation cessation.

Neurological Implications

Research has also explored the neurological implications of beta-alanine. One study highlighted its potential role in modulating GABAergic activity:

  • Clinical Observations : Patients with GABA-transaminase deficiency showed altered beta-alanine metabolism leading to heightened GABA levels and associated neurological symptoms.

Properties

CAS No.

134259-24-8

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

3-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]propanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(13)3-5-14-6-7(9)10-4-2-8(11)12/h7,10,13H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1

InChI Key

UZBZICLVTOAFGB-CBAPKCEASA-N

Isomeric SMILES

C[C@@]1(CCOC[C@@H]1NCCC(=O)O)O

Canonical SMILES

CC1(CCOCC1NCCC(=O)O)O

Origin of Product

United States

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